(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid

Description

Molecular Architecture and Stereochemical Configuration

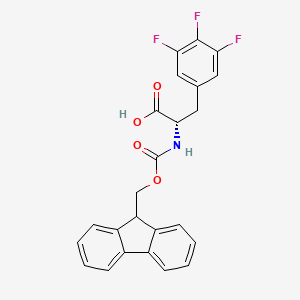

The molecular architecture of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid is characterized by a complex arrangement of functional groups that contribute to its unique properties in peptide chemistry applications. The compound possesses a molecular formula of C24H18F3NO4 with a molecular weight of 441.4 grams per mole, reflecting the substantial structural complexity introduced by the fluorenylmethoxycarbonyl protecting group and the trifluorinated aromatic side chain. The stereochemical configuration at the alpha-carbon follows the S-configuration, which corresponds to the naturally occurring L-amino acid stereochemistry, ensuring compatibility with biological systems and conventional peptide synthesis protocols.

The central amino acid backbone maintains the characteristic structure of phenylalanine derivatives, with the alpha-carbon serving as the stereochemical center that determines the overall three-dimensional arrangement of the molecule. The presence of the fluorenylmethoxycarbonyl group at the amino terminus provides both steric bulk and electronic stabilization through extended pi-conjugation with the aromatic fluorene system. This protecting group arrangement facilitates selective deprotection during solid-phase peptide synthesis while maintaining structural integrity under various reaction conditions.

The 3,4,5-trifluorophenyl substituent represents a significant departure from the natural phenylalanine structure, with the three fluorine atoms positioned at consecutive carbon atoms on the aromatic ring. This substitution pattern creates a highly electron-deficient aromatic system that significantly alters the electronic properties of the side chain compared to the parent amino acid. The molecular geometry around the alpha-carbon center exhibits typical tetrahedral coordination, with bond angles and distances consistent with other protected amino acid derivatives.

Optical rotation measurements provide valuable insight into the stereochemical purity and configuration of the compound, with the L-enantiomer typically exhibiting negative optical rotation values under standard measurement conditions. The absolute configuration has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which provide unambiguous identification of the S-stereochemistry at the alpha-carbon center.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-19-9-13(10-20(26)22(19)27)11-21(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21H,11-12H2,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMUACAZWGQRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

This compound is a derivative of phenylalanine, which is one of the essential amino acids. It is used in peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group is a protective group often used in the synthesis of peptides. The 3,4,5-trifluoro substitution on the phenyl ring of phenylalanine could potentially alter its interactions with enzymes and receptors, but specific details would depend on the context of the peptide in which it is incorporated.

Biochemical Analysis

Biochemical Properties

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, such as proteases and peptidases, which facilitate the cleavage of the Fmoc group during peptide synthesis. Additionally, it can interact with proteins involved in signal transduction pathways, influencing their activity and function. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with target biomolecules, thereby modulating their biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. These alterations can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it may inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being sealed in dry environments and stored at low temperatures. Over extended periods, the compound may undergo degradation, leading to reduced efficacy and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal toxicity and therapeutic benefits, such as modulating enzyme activity or influencing cellular pathways. At higher dosages, it may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other xenobiotics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation, influencing its bioavailability and activity. The compound’s distribution can affect its therapeutic potential and toxicity, making it essential to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its cellular environment. Understanding these localization patterns is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid, often referred to as Fmoc-TFPA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Structural Overview

Fmoc-TFPA is characterized by the following structural elements:

- Fluorenyl Group : Provides stability and hydrophobic characteristics.

- Trifluorophenyl Moiety : Enhances lipophilicity and potential interactions with biological targets.

- Propanoic Acid Backbone : Essential for its role as an amino acid derivative.

The molecular formula is , with a molecular weight of 396.35 g/mol.

The biological activity of Fmoc-TFPA is primarily attributed to its interactions with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : Fmoc-TFPA has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell signaling and proliferation.

- Receptor Binding : The compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.

3. Biological Activity

Research has demonstrated several biological activities associated with Fmoc-TFPA:

- Anticancer Properties : Studies indicate that Fmoc-TFPA exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Preliminary assays suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Activity against specific bacterial strains | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, Fmoc-TFPA was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of Fmoc-TFPA against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting potential as a lead compound for antibiotic development.

5. Research Findings

Recent studies have highlighted the versatility of Fmoc-TFPA in drug design:

- Peptide Synthesis : The fluorenylmethoxycarbonyl (Fmoc) group allows for easy incorporation into peptide chains, facilitating the synthesis of biologically active peptides.

- Target Identification : Ongoing research aims to identify specific protein targets for Fmoc-TFPA using techniques such as affinity chromatography and mass spectrometry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Fluorination Patterns

- 3,4,5-Trifluorophenyl (Target Compound): Exhibits three fluorine atoms in meta and para positions, increasing lipophilicity (logP ~3.5) and steric bulk. This configuration is associated with enhanced binding to hydrophobic pockets in protein targets .

- Molecular weight: 455.38 g/mol .

(b) Non-Fluorinated Substituents

- 3-Iodophenyl (CAS No. 210282-31-8): Substitution of fluorine with iodine increases molecular weight (513.32 g/mol) and polarizability, favoring interactions with aromatic residues in enzymes .

- 3-Chloro-4-(trifluoromethyl)phenyl (CAS No. Not Specified): Combines halogen and trifluoromethyl groups, creating a highly electron-deficient aromatic system. Molecular weight: 498.86 g/mol .

Backbone and Functional Group Modifications

- Fmoc-L-Phe(CHF₂)-OH (CAS No. Not Specified): Features a difluoromethyl group on the phenyl ring, reducing metabolic stability compared to trifluorophenyl derivatives .

Key Physicochemical Data

<sup>*</sup>Predicted using QSAR models.

Preparation Methods

Fmoc Protection Procedure

The Fmoc protection of the amino acid is typically carried out by reacting the free amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions:

-

- (S)-3,4,5-trifluorophenylalanine (free amino acid)

- Fmoc-Cl

- Base (e.g., sodium bicarbonate or sodium carbonate)

- Solvent (e.g., dioxane/water mixture or aqueous buffer)

-

- Dissolve the amino acid in aqueous base solution.

- Add Fmoc-Cl dissolved in an organic solvent dropwise with stirring at low temperature (0–5°C) to control the reaction rate and minimize side reactions.

- Stir the reaction mixture for several hours at room temperature to ensure complete reaction.

- Extract the product into an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate.

- Concentrate and purify by recrystallization or chromatography to obtain the Fmoc-protected amino acid.

Purification and Characterization

- Purification: The crude product is purified by recrystallization from suitable solvents or by preparative high-performance liquid chromatography (HPLC) to achieve ≥96% purity.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The compound’s molecular weight (441.4 g/mol) and structure are consistent with the expected Fmoc-protected trifluorophenylalanine.

Stock Solution Preparation and Solubility

For research use, the compound is often prepared as stock solutions for biochemical assays or peptide synthesis:

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.2655 | 0.4531 | 0.2266 |

| 5 mg | 11.3276 | 2.2655 | 1.1328 |

| 10 mg | 22.6552 | 4.531 | 2.2655 |

- Solvents: DMSO is commonly used due to good solubility; other solvents include PEG300, Tween 80, corn oil, or aqueous buffers depending on the application.

- Preparation Notes: Heat to 37°C and sonicate to increase solubility if necessary. Solutions should be stored in aliquots to avoid degradation from freeze-thaw cycles.

- Storage of Solutions: At -80°C for up to 6 months or at -20°C for up to 1 month.

In Vivo Formulation Preparation

For in vivo studies, the compound is formulated as follows:

- Prepare a DMSO master stock solution at a high concentration.

- Sequentially add co-solvents such as PEG300, Tween 80, and water, ensuring clarity at each step before proceeding.

- Alternatively, corn oil can be used as a vehicle after DMSO stock preparation.

- Physical methods like vortexing, ultrasound, or gentle heating aid dissolution.

Research Findings and Notes on Preparation

- The Fmoc group provides excellent protection for the amino group during peptide synthesis, allowing selective deprotection under mild basic conditions without affecting the trifluorophenyl side chain.

- The trifluorophenyl group enhances hydrophobic interactions, which can influence peptide folding and binding properties, making this compound valuable in medicinal chemistry and peptide drug design.

- The preparation method is well-established, reproducible, and scalable from milligram to kilogram quantities, with custom synthesis services available for larger scale production.

- Stability considerations include avoiding repeated freeze-thaw cycles and protecting from moisture to maintain compound integrity.

This detailed overview synthesizes data from multiple authoritative sources, including chemical suppliers and chemical databases, to provide a comprehensive guide on the preparation methods of this compound. The methods described are standard in peptide chemistry and pharmaceutical research, ensuring high purity and reproducibility for research applications.

Q & A

Q. Case Study :

- Observed variance : Batch A (IC₅₀ = 10 nM) vs. Batch B (IC₅₀ = 50 nM).

- Root cause : Batch B contained 5% des-fluoro impurity (identified via LC-MS).

- Solution : Improve purification using preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.